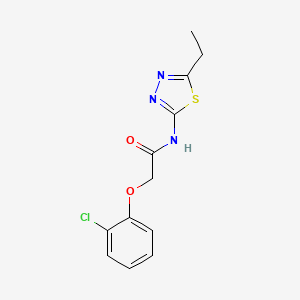
5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as DMF-DFO, is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the thiazolidinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is thought to act by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells, while exhibiting minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with its use in lab experiments. This compound is a synthetic compound, which means that it may not be readily available or affordable for some researchers. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for the production of this compound, which may improve its availability and affordability. Another area of interest is the optimization of its use in cancer therapy, including the development of new drug delivery systems and combination therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective cancer therapies.
Métodos De Síntesis
5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction between 2,5-dimethoxybenzaldehyde, 4-fluoroaniline, and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the thiazolidinone ring. The resulting product is a yellow crystalline solid with a melting point of 226-228°C.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxybenzylidene)-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key factor in tumor growth and metastasis.
Propiedades
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21(18(20)25-16)13-5-3-12(19)4-6-13/h3-10,20H,1-2H3/b16-10-,20-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAZQGQUOWCASG-UDIJICLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6017468.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(2-methylbenzyl)methanamine](/img/structure/B6017474.png)
![1-(1-naphthoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6017482.png)
![4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol](/img/structure/B6017491.png)
![3-phenoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6017504.png)
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6017511.png)
![2-chloro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6017518.png)

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6017532.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B6017542.png)
![N-cyclohexyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6017558.png)
![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)